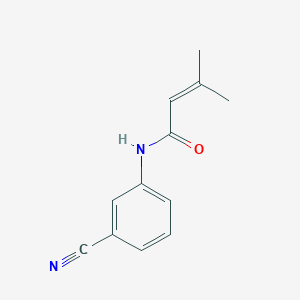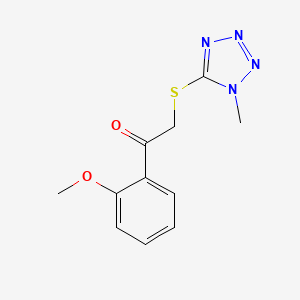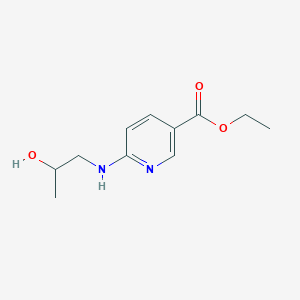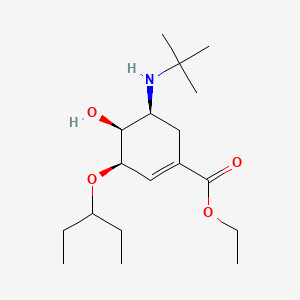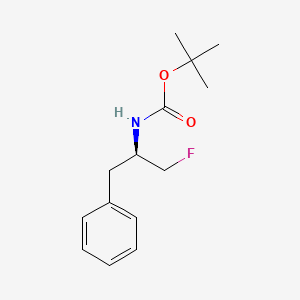
(R)-tert-Butyl (1-fluoro-3-phenylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(1-fluoro-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-fluoro-3-phenylpropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method is favored due to its efficiency and the high purity of the resulting product . The reaction conditions are optimized to minimize side reactions and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ®-(1-fluoro-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl ®-(1-fluoro-3-phenylpropan-2-yl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl ®-(1-fluoro-3-phenylpropan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate functional group can be cleaved under acidic conditions, releasing the free amine . This process involves the formation of a tert-butyl cation, which is stabilized by resonance .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc protected amines: Widely used in peptide synthesis and other organic reactions.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines, cleaved by catalytic hydrogenation.
Uniqueness: tert-Butyl ®-(1-fluoro-3-phenylpropan-2-yl)carbamate is unique due to the presence of the fluoro-substituted phenyl ring, which can impart specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C14H20FNO2 |
|---|---|
Peso molecular |
253.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-fluoro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m1/s1 |
Clave InChI |
YSUIOQVGIFCYDO-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CF |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
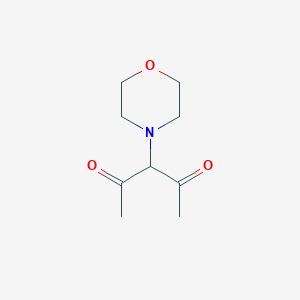
![5,5-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894569.png)
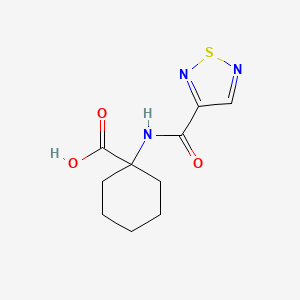
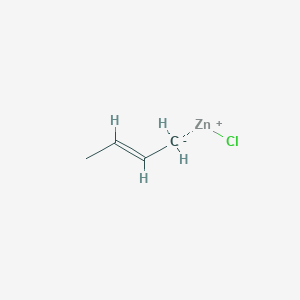
![2-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14894604.png)



